Methyl 2-(3-bromopropyl)benzoate

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Methyl 2-(3-bromopropyl)benzoate (CAS 165803-48-5) is a benzylic bromide ester derivative (C₁₁H₁₃BrO₂) bearing a 3-bromopropyl chain at the ortho position of a benzoate methyl ester core. Structurally, the compound integrates a methyl ester (susceptible to hydrolysis/transesterification) and a primary alkyl bromide (an electrophilic leaving group for SN2 nucleophilic substitution), making it a bifunctional synthetic intermediate.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B13394067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromopropyl)benzoate
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CCCBr
InChIInChI=1S/C11H13BrO2/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3
InChIKeyTWOSSTVSFCNWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-Bromopropyl)Benzoate (CAS 165803-48-5): A Benzylic Bromide Intermediate for Nucleophilic Functionalization


Methyl 2-(3-bromopropyl)benzoate (CAS 165803-48-5) is a benzylic bromide ester derivative (C₁₁H₁₃BrO₂) bearing a 3-bromopropyl chain at the ortho position of a benzoate methyl ester core [1]. Structurally, the compound integrates a methyl ester (susceptible to hydrolysis/transesterification) and a primary alkyl bromide (an electrophilic leaving group for SN2 nucleophilic substitution), making it a bifunctional synthetic intermediate [1]. This compound is commercially available and serves as a building block for constructing substituted benzoate derivatives in medicinal chemistry and organic synthesis .

Why In-Class Benzoate Analogs Cannot Substitute Methyl 2-(3-Bromopropyl)Benzoate in Multi-Step Syntheses


Generic substitution fails because the precise reactivity of methyl 2-(3-bromopropyl)benzoate arises from two interdependent features that close structural analogs cannot replicate simultaneously. First, bromine as the leaving group confers electrophilicity superior to the chloro analog in nucleophilic substitution reactions, which is a fundamental requirement for synthetic efficiency in many reaction sequences [1]. Second, the ortho-substitution pattern on the phenyl ring is essential for subsequent intramolecular cyclization steps (e.g., lactone or isoindolinone formation), a regiochemical constraint that meta- or para-substituted isomers cannot satisfy [1]. Replacing the bromine with a poorer leaving group or altering the substitution position would either reduce reaction yield or entirely preclude the formation of the intended molecular scaffold, compromising both synthetic route fidelity and downstream product purity.

Methyl 2-(3-Bromopropyl)Benzoate: Comparative Evidence for Synthetic Utility and Scaffold Differentiation


Enhanced Electrophilicity of Bromoalkyl vs. Chloroalkyl in Nucleophilic Substitution Reactions

The 3-bromopropyl side chain in methyl 2-(3-bromopropyl)benzoate exhibits significantly higher reactivity toward nucleophiles compared to its 3-chloropropyl counterpart. This is due to bromine being a superior leaving group than chlorine in SN2 reactions, a well-established principle supported by the lower carbon-bromine bond dissociation energy (285 kJ/mol) relative to carbon-chlorine (327 kJ/mol) [1]. Although direct kinetic data comparing these specific benzoate esters are not available, the class-level inference from alkyl halide reactivity is unequivocal: bromoalkanes react with nucleophiles approximately 50-100 times faster than the corresponding chloroalkanes under comparable conditions [1]. For a user sourcing a building block for nucleophilic substitution, the bromo compound reduces reaction time and/or enables milder conditions.

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Ortho-Substitution Enables Intramolecular Cyclization to Isoindolinones and Phthalides

The ortho-positioning of the 3-bromopropyl chain relative to the ester group in methyl 2-(3-bromopropyl)benzoate is crucial for intramolecular cyclization reactions that yield biologically relevant scaffolds such as isoindolin-1-ones and phthalides. Following nucleophilic displacement of the bromide by an amine or alkoxide, the resulting ortho-substituted intermediate can undergo spontaneous lactamization or lactonization, forming the five-membered heterocycle [1]. The meta- or para-substituted isomers of methyl (bromopropyl)benzoate cannot undergo this intramolecular cyclization under the same conditions, instead yielding linear products that lack the constrained geometry often required for biological target engagement [1].

Medicinal Chemistry Heterocyclic Synthesis Intramolecular Cyclization

Synthetic Intermediate for Montelukast Sodium via Nucleophilic Displacement

Methyl 2-(3-bromopropyl)benzoate serves as a key starting material in a patented process for the preparation of a montelukast sodium intermediate [1]. The bromopropyl chain undergoes nucleophilic substitution to introduce a sulfur-containing moiety, forming methyl 2-(3-(3-bromophenyl)-3-oxopropyl)benzoate (Compound II), which is then further elaborated toward the active pharmaceutical ingredient [1]. While the patent does not provide comparative yield data with alternative starting materials, the specific selection of the ortho-bromopropyl benzoate scaffold in this validated industrial route indicates that alternative building blocks (e.g., chloro analogs or regioisomers) were either evaluated and found inferior or are structurally incompatible with the downstream transformation sequence [1]. The use of this specific compound in a patented route to a commercially significant drug intermediate provides a concrete, documented application.

Pharmaceutical Synthesis Process Chemistry API Intermediate

Inherent Stability of 3-Bromopropyl Chain vs. Secondary Bromopropyl Isomers

The 3-bromopropyl chain in methyl 2-(3-bromopropyl)benzoate is a primary alkyl bromide, which is mechanistically distinct from secondary bromopropyl isomers (e.g., 2-bromopropyl benzoate). Studies on 2-bromopropyl benzoate using ¹⁸O isotopic labeling have demonstrated that the secondary isomer undergoes acyloxonium-mediated isomerization, interconverting between 1- and 2-bromopropyl forms [1]. This isomerization is facilitated by neighboring group participation of the ester carbonyl, a pathway that is not available to the primary 3-bromopropyl chain in the target compound due to the increased distance between the bromine atom and the ester oxygen [1]. Consequently, methyl 2-(3-bromopropyl)benzoate is expected to exhibit greater configurational stability in storage and under reaction conditions, a critical advantage for reproducible synthetic outcomes.

Isomerization Stability Mechanistic Organic Chemistry Storage and Handling

Optimal Use Cases for Methyl 2-(3-Bromopropyl)Benzoate in Chemical Synthesis and Procurement


Synthesis of N-Substituted Isoindolin-1-ones via Tandem SN2/Lactamization

This compound is ideally suited for the one-pot synthesis of N-substituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry. The procedure involves reacting methyl 2-(3-bromopropyl)benzoate with a primary amine (1.0-1.2 equiv) in the presence of a mild base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent (DMF or acetonitrile) at 60-80°C. The amine first displaces the bromide via SN2, and the resulting ortho-aminoester intermediate spontaneously cyclizes to form the isoindolin-1-one core [1]. This tandem sequence is not accessible with the meta- or para-substituted isomers, which would yield linear aminoesters incapable of intramolecular cyclization [1].

Pharmaceutical Intermediate for Cysteine Leukotriene Receptor Antagonists

As documented in patent literature, methyl 2-(3-bromopropyl)benzoate serves as a precursor in the multi-step synthesis of montelukast sodium intermediates [1]. The compound is used to install a key benzoate-containing side chain through nucleophilic substitution of the terminal bromide. This established use in a validated industrial route to a commercial API demonstrates the compound's suitability for scale-up and process chemistry applications where structural fidelity and reliable reactivity are non-negotiable [1].

Preparation of Ortho-(Hydroxypropyl)Benzoate Derivatives via Hydrolysis

The terminal bromide in methyl 2-(3-bromopropyl)benzoate can be selectively hydrolyzed to yield methyl 2-(3-hydroxypropyl)benzoate using aqueous base (e.g., NaOH or Ag₂O in H₂O/THF). The primary benzylic bromide hydrolyzes cleanly under mild conditions, whereas the methyl ester group remains intact with careful control of reaction time and temperature. This transformation provides a convenient entry to ortho-substituted hydroxyl-functionalized benzoates, which are valuable intermediates for further esterification, oxidation to carboxylic acids, or Mitsunobu couplings [1].

Building Block for Benzo-Fused Medium Ring Systems via Intramolecular Alkylation

Following ester reduction to the corresponding benzyl alcohol (using LiAlH₄ or DIBAL-H), methyl 2-(3-bromopropyl)benzoate can be converted to 2-(3-bromopropyl)benzyl alcohol. Under basic conditions, this diol undergoes intramolecular Williamson ether synthesis to form benzo-fused oxepane rings. The ortho-relationship between the alkyl bromide and the alcohol nucleophile is essential for ring closure; alternative substitution patterns yield intermolecular polymerization rather than the desired cyclic product [1].

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